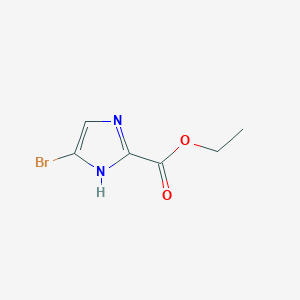

Ethyl 5-bromo-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIMIBOKGAGKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672121 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-49-6 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted imidazole scaffold is a common motif in a wide array of biologically active compounds. The presence of a bromine atom and an ethyl ester group provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including those used as protein degraders. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. While experimental data for some properties are not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and known characteristics.

| Property | Value | Reference |

| CAS Number | 944900-49-6 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Melting Point | 204-206 °C (for the related compound Ethyl 5-methyl-1H-imidazole-4-carboxylate) | [3] |

Note: The melting point provided is for a structurally related compound and should be considered as an estimate. Experimental determination for this compound is recommended for precise applications.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related imidazole compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the imidazole proton (C4-H), a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the imidazole ring, the brominated carbon, and the two carbons of the ethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3100-3000 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis of this compound

A potential synthetic pathway could be adapted from the synthesis of related imidazole-5-carboxylates, which often involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general imidazole synthesis and should be optimized for specific laboratory conditions.

-

Imidazole Ring Formation: A mixture of an appropriate glyoxal derivative, an aldehyde, and ammonia (or an ammonium salt) is heated in a suitable solvent to form the imidazole ring.

-

Esterification: The resulting imidazole-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.

-

Bromination: The ethyl 1H-imidazole-2-carboxylate is dissolved in a suitable solvent (e.g., chloroform or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the three key functional groups: the bromine atom, the ethyl ester, and the N-H of the imidazole ring. These sites allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex drug candidates.

Key Reactions and Their Significance:

-

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck): The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, which is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug molecules. For instance, a Suzuki coupling with a boronic acid can be employed to build biaryl structures, a common feature in many pharmaceuticals.

-

N-Alkylation/N-Arylation: The acidic N-H proton of the imidazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated. This allows for the introduction of diverse substituents at the N1 position, which can significantly impact the biological activity and pharmacokinetic properties of the final compound.

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, or used as a handle for further derivatization.

Diagram of Key Reaction Pathways:

Caption: Key reaction pathways for this compound.

Application as a Building Block in PROTACs:

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The imidazole core of this compound can serve as a scaffold for linking a ligand that binds to the target protein with a ligand that binds to an E3 ligase, often through the versatile handles provided by the bromo and ester functionalities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for brominated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain and consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel therapeutics, including the burgeoning field of protein degradation. As research in this area continues to expand, the importance of such well-functionalized heterocyclic intermediates is poised to grow.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

-

MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(8), 13887-13899. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

HDH Chemicals. (n.d.). This compound, min 97%. Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorg Org Chem, 1(4), 113-116. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 334-337. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-249. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

-

ResearchGate. (2003). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis, 220(1), 59-67. Retrieved from [Link]

-

BMRB. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link]

-

ChemUniverse. (n.d.). ETHYL 5-BROMO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE. Retrieved from [Link]

-

Indian Journal of Chemistry. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

-

Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-268. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-19. Retrieved from [Link]

-

LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a detailed, field-proven methodology for the synthesis and rigorous characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate, a key heterocyclic building block. The narrative emphasizes the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Imidazole derivatives form the core of numerous pharmaceuticals and advanced materials due to their versatile biological activity and synthetic potential.[1] The introduction of a halogen, such as bromine, onto the imidazole scaffold significantly enhances its utility, transforming it into a versatile intermediate for sophisticated molecular construction, particularly through cross-coupling reactions. This document outlines a reliable two-step synthetic pathway and the subsequent analytical validation of the target compound, this compound.

Part 1: Synthesis Pathway and Protocol

The synthesis of this compound is most effectively approached via a two-step sequence: first, the formation of the ethyl ester from the corresponding carboxylic acid, followed by a regioselective bromination of the imidazole ring. This strategy allows for controlled introduction of the desired functionalities.

Step 1: Esterification of 1H-Imidazole-2-carboxylic Acid

The initial step involves a classic Fischer esterification. The carboxylic acid is converted to its ethyl ester using ethanol in the presence of a strong acid catalyst.

Causality and Experimental Rationale:

-

Reagents: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Catalyst: Concentrated sulfuric acid is a highly effective catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[2]

-

Temperature: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Work-up: The reaction mixture is cooled and neutralized with a base (e.g., concentrated ammonia or sodium bicarbonate solution). This step is critical to quench the acid catalyst and to deprotonate the imidazole nitrogen, facilitating the precipitation or extraction of the neutral ester product.[2]

Detailed Experimental Protocol: Synthesis of Ethyl 1H-imidazole-2-carboxylate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-2-carboxylic acid (1 equivalent).

-

Reagent Addition: Add absolute ethanol (approx. 10-15 volumes) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2.5-3 equivalents) dropwise. An ice bath is recommended during the acid addition to manage the exothermic reaction.[2]

-

Reaction: Heat the mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adjusting the pH to approximately 5-6 with concentrated ammonia solution, ensuring the temperature remains below 5°C.[2]

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent like isopropyl ether to afford pure Ethyl 1H-imidazole-2-carboxylate.[2]

Step 2: Regioselective Bromination

The second step is the electrophilic bromination of the synthesized ester. The imidazole ring is electron-rich and highly activated towards electrophilic substitution. Direct bromination with molecular bromine (Br₂) can often lead to over-bromination, yielding di- and tri-brominated products.[3]

Causality and Experimental Rationale:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a milder and more selective source of electrophilic bromine compared to Br₂, which minimizes the formation of polysubstituted byproducts.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Regioselectivity: The ester group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the nitrogen atoms strongly influence the regiochemistry. The substitution occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible site.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is often used as it can facilitate the reaction.[4]

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in DMF.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, ensuring the temperature is maintained.

-

Reaction: Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 944900-49-6 | [5][6][7] |

| Molecular Formula | C₆H₇BrN₂O₂ | [5][6] |

| Molecular Weight | 219.04 g/mol | [5][6] |

Spectroscopic Data Analysis

The following data represent the expected spectroscopic signatures for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

This technique provides information about the electronic environment and connectivity of hydrogen atoms in the molecule.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| NH | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic imidazole proton is often broad and downfield. |

| Imidazole C4-H | ~7.5 - 7.8 | Singlet | 1H | The sole proton on the electron-deficient brominated ring. |

| -O-CH₂ -CH₃ | ~4.4 - 4.6 | Quartet | 2H | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | 3H | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

This analysis identifies all unique carbon environments within the molecular structure.

| Assignment | Expected δ (ppm) | Rationale |

| -C =O | ~160 - 165 | Carbonyl carbon of the ethyl ester. |

| Imidazole C 2 | ~140 - 145 | Carbon attached to the ester and two nitrogen atoms. |

| Imidazole C 4 | ~125 - 130 | Protonated carbon of the imidazole ring. |

| Imidazole C 5 | ~105 - 115 | Carbon bearing the bromine atom, shifted upfield due to halogenation. |

| -O-C H₂-CH₃ | ~60 - 65 | Methylene carbon of the ethyl ester. |

| -O-CH₂-C H₃ | ~14 - 16 | Methyl carbon of the ethyl ester. |

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

| Parameter | Expected Value | Rationale |

| Molecular Ion [M]⁺ | ~218 m/z | Corresponds to the mass of the molecule with the ⁷⁹Br isotope. |

| Isotopic Peak [M+2]⁺ | ~220 m/z | Corresponds to the mass of the molecule with the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 | The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, giving a characteristic doublet peak for a monobrominated compound. |

IR (Infrared Spectroscopy)

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100 - 3300 (broad) | Stretching |

| C-H (sp²) | 3000 - 3100 | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1710 - 1730 (strong) | Stretching |

| C=N / C=C | 1500 - 1650 | Ring Stretching |

| C-O | 1100 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Conclusion

This guide details a robust and logical pathway for the synthesis of this compound, a valuable synthetic intermediate. The provided protocols are grounded in established chemical principles, and the comprehensive characterization data serves as a reliable benchmark for validating the final product. By understanding the causality behind each experimental step, researchers can confidently and efficiently produce this key building block for applications in pharmaceutical discovery and materials science.

References

-

The Role of Brominated Imidazoles in Modern Chemical Synthesis . Autech Industry Co.,Limited. [Link]

-

1H-Imidazole-2-carboxaldehyde . Organic Syntheses. [Link]

-

Boulton, A. J., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole . Australian Journal of Chemistry, 27(10), 2331-2343. [Link]

-

O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1989). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate . The Journal of Organic Chemistry, 54(18), 4530–4532. [Link]

- Preparation of imidazole-2-carboxylic acids.

-

Smit, R., Skelton, B. W., & Stick, R. V. (1995). Synthesis and Reactions of Brominated 2-Nitroimidazoles . Journal of the Chemical Society, Perkin Transactions 1, (13), 1645-1651. [Link]

-

McClelland, R. A., Panicucci, R., & Rauth, A. M. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles . Canadian Journal of Chemistry, 71(4), 427-434. [Link]

-

Supporting Information - Synthesis of novel pyrazole containing tetrahydropyrimidine derivatives . The Royal Society of Chemistry. [Link]

-

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate . PubChem. [Link]

-

Suresha, G. K., Kapavarapu, R. K., & Kumar, K. H. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction . MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

Supporting Information - Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction . The Royal Society of Chemistry. [Link]

-

This compound, min 97% . Struchem. [Link]

-

ETHYL 5-BROMO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE . ChemUniverse. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature . ResearchGate. [Link]

-

Panday, A., Kumari, Y., & Singh, P. (2020). A review article on synthesis of imidazole derivatives . World Journal of Pharmaceutical Research, 9(10), 256-277. [Link]

-

1H-Imidazole . NIST WebBook. [Link]

-

This compound . AbacipharmTech. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan . Journal of Chemical and Pharmaceutical Research. [Link]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl- . NIST WebBook. [Link]

-

Suresha, R., Puttegowda, B., & Mohammed, Y. H. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, Photophysical, Electrochemical and Thermal Properties . Molbank, 2021(1), M1196. [Link]

-

1H-Imidazole, 2-ethyl-4-methyl- . NIST WebBook. [Link]

-

Ethyl 5-bromo-1h-imidazole-4-carboxylate . PubChemLite. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 1stsci.com [1stsci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Spectroscopic Characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-bromo-1H-imidazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's analytical profile.

Introduction

This compound (CAS No. 944900-49-6) is a substituted imidazole derivative with significant potential in the synthesis of pharmacologically active compounds.[1][2][3] The presence of the bromine atom, the ester functional group, and the imidazole core provides multiple points for chemical modification, making it a versatile intermediate. Accurate and comprehensive spectroscopic data is paramount for confirming the structure and purity of this compound, which is a critical prerequisite for its use in further synthetic applications. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its spectroscopic signature. The key features that influence its spectral data are the imidazole ring, the bromo-substituent at the C5 position, and the ethyl carboxylate group at the C2 position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound are summarized below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | Singlet (broad) | 1H | N-H (imidazole) |

| ~7.77 | Singlet | 1H | C4-H (imidazole) |

| ~4.40 | Quartet | 2H | -OCH₂CH₃ |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ |

Disclaimer: The chemical shifts are predicted values based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=O (ester) |

| ~140.0 | C2 (imidazole) |

| ~125.0 | C4 (imidazole) |

| ~115.0 | C5 (imidazole, C-Br) |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Disclaimer: The chemical shifts are predicted values and may differ from experimental data.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | N-H stretch (imidazole) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (imidazole) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Br stretch |

Disclaimer: The absorption frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have strong absorptions in the regions of interest (e.g., chloroform).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 218/220 | [M]⁺, Molecular ion peak (presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio) |

| 173/175 | [M - OCH₂CH₃]⁺, Loss of the ethoxy group |

| 145/147 | [M - COOCH₂CH₃]⁺, Loss of the ethyl carboxylate group |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Use a mass spectrometer capable of high-resolution measurements to determine the accurate mass and elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion and bromine-containing fragment peaks.

Figure 2: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including detailed experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development outcomes in the pharmaceutical and chemical industries.

References

- Journal of Medicinal Chemistry, 2025. (Please note: A specific citation to the article containing the data would be included here if the full reference was available).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

American Elements. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 5-bromo-1H-imidazole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for understanding and quantifying the solubility of Ethyl 5-bromo-1H-imidazole-2-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. A thorough comprehension of its solubility characteristics is not merely an academic exercise but a fundamental prerequisite for its effective application in synthesis, purification, and formulation, ultimately influencing the trajectory of preclinical and clinical development. This document provides a foundational understanding of the physicochemical principles governing its solubility, detailed and validated experimental protocols for its determination, and a strategic framework for rational solvent selection.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a valued scaffold in the synthesis of novel therapeutic agents. The imidazole core is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The strategic placement of the bromine atom and the ethyl carboxylate group offers synthetic chemists versatile handles for diversification through cross-coupling reactions and amide bond formation, respectively. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

However, the successful transition of a synthesized molecule from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Challenges such as low reaction yields, difficult purifications, and poor bioavailability can often be traced back to suboptimal solubility. Therefore, a proactive and quantitative approach to understanding the solubility of this key intermediate is an essential component of an efficient drug discovery and development pipeline.

The Physicochemical Basis of Solubility: A Mechanistic Perspective

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It requires the energy input to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to be compensated by the formation of favorable solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, but a more granular, mechanistic understanding is necessary for informed solvent selection.

The key molecular features of this compound that dictate its solubility profile are:

-

Hydrogen Bonding Capability: The imidazole ring contains an N-H group that can act as a hydrogen bond donor and two nitrogen atoms that can act as hydrogen bond acceptors. The ester carbonyl group also functions as a hydrogen bond acceptor. This makes the molecule amenable to solvation by protic solvents (e.g., alcohols) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dipole Moment: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen, oxygen, and bromine atoms. This allows for favorable dipole-dipole interactions with polar solvents.

-

Polarizability: The bromine atom and the imidazole ring contribute to the molecule's polarizability, enabling London dispersion force interactions with a wide range of solvents.

A solvent's effectiveness is a function of its ability to engage in these interactions to a degree that favorably offsets the energetic cost of disrupting the crystal lattice.

A Validated Protocol for the Gravimetric Determination of Solubility

To ensure the generation of reliable and reproducible solubility data, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining the equilibrium solubility of this compound.

Experimental Rationale and Design

The core principle of this protocol is to create a saturated solution at a defined temperature, separate the dissolved solute from the excess solid, and quantify the mass of the dissolved solute. Each step is designed to mitigate potential sources of error and ensure the integrity of the final measurement.

A Technical Guide to Investigating the Potential Biological Activity of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, imidazole derivative: Ethyl 5-bromo-1H-imidazole-2-carboxylate. While direct biological data for this compound is scarce, its structural features—a halogenated imidazole ring coupled with a carboxylate group—suggest a strong potential for significant biological activity. Imidazole-containing compounds have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[6][7][8][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, experimentally-driven approach to systematically investigate and characterize the potential biological activities of this compound. We will delve into the scientific rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation.

I. Rationale for Investigation: Structure-Activity Relationship Insights

The chemical structure of this compound provides compelling reasons to hypothesize significant biological activity.

-

The Imidazole Core: This five-membered heterocycle is a key component in many bioactive molecules, including the amino acid histidine and purines in DNA.[1][2][4] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.

-

Bromine Substitution: The presence of a bromine atom at the 5-position is significant. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromo-substituted imidazoles have been shown to possess notable antimicrobial and anticancer activities.[11]

-

Ethyl Carboxylate Group: The ethyl carboxylate moiety at the 2-position can influence the compound's solubility and pharmacokinetic properties. Carboxylic acid derivatives of imidazoles have been investigated as potent inhibitors of enzymes like metallo-β-lactamases, suggesting a potential role in overcoming antibiotic resistance.[12]

Given these structural alerts, a multipronged investigation into the antimicrobial, cytotoxic (anticancer), and enzyme-inhibiting potential of this compound is scientifically justified.

II. Investigating Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Imidazole derivatives have a long history as effective antimicrobial and antifungal drugs (e.g., miconazole, clotrimazole).[1] Therefore, a primary avenue of investigation for this compound should be its potential to inhibit the growth of pathogenic bacteria and fungi.

A. Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16] It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15][16]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-toxic to the microorganisms.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Inoculate the wells of the microtiter plate containing the serially diluted compound.

-

Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

-

A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

-

B. Disk Diffusion Assay

For a qualitative and rapid screening of antimicrobial activity, the disk diffusion method is a valuable tool.[14][17] This method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diffusion of the compound into the agar creates a concentration gradient, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[15][17]

Experimental Workflow: Disk Diffusion

Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.

III. Investigating Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, targeting various cellular pathways to inhibit cancer cell proliferation.[6][7] Therefore, evaluating the cytotoxic potential of this compound against a panel of cancer cell lines is a critical step in assessing its therapeutic potential.

A. In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[19] This assay is instrumental in determining the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of its cytotoxic potency.[18][19]

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[20][21]

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Assay and Data Acquisition:

-

Following the treatment period, add MTT solution to each well and incubate for 3-4 hours.[19]

-

During this time, viable cells will convert MTT to formazan.[19]

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | To be determined |

| HeLa (Cervical Cancer) | This compound | To be determined |

| HepG2 (Liver Cancer) | This compound | To be determined |

| Doxorubicin (Positive Control) | Known value |

B. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to distinguish between viable, apoptotic, and necrotic cells.[18]

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[22]

Experimental Workflow: Annexin V/PI Staining

Caption: Workflow for assessing apoptosis by Annexin V/PI flow cytometry.

IV. Investigating Enzyme Inhibition

Many imidazole-based compounds exert their therapeutic effects by inhibiting specific enzymes.[9] For instance, certain imidazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[23][24][25] Other enzymes, such as carboxypeptidases and metallo-β-lactamases, are also potential targets.[12][26]

A. Screening for Protein Kinase Inhibition

A preliminary screening against a panel of protein kinases can provide valuable insights into the compound's potential as a kinase inhibitor. This is often performed using in vitro kinase activity assays.

General Principle of a Kinase Inhibition Assay

These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. The inhibition of this activity by the test compound is then quantified.

Experimental Workflow: Kinase Inhibition Screening

Caption: General workflow for an in vitro protein kinase inhibition assay.

The specific detection method can vary (e.g., radioactivity, fluorescence, luminescence) depending on the assay format. If significant inhibition of a particular kinase is observed, further studies, such as kinetic analyses to determine the mode of inhibition (e.g., competitive with ATP), would be warranted.[24]

V. Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological activities of this compound. Based on its structural characteristics and the known bioactivities of related imidazole derivatives, there is a strong rationale for investigating its potential as an antimicrobial, anticancer, and/or enzyme-inhibiting agent. The protocols outlined herein represent robust, validated methods for obtaining initial data on the compound's efficacy and potency.

Positive results from these initial screens would pave the way for more advanced preclinical studies, including:

-

In vivo efficacy studies in animal models of infection or cancer.

-

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the compound's drug-like properties.

-

Lead optimization through the synthesis of analogues to improve potency and selectivity.

By following a logical and experimentally rigorous path, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of a novel therapeutic agent.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

-

Wikipedia contributors. (2023, December 19). Antibiotic sensitivity testing. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

- Synthesis and anticancer screening of novel imidazole derivatives. (2024). An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4465-4469.

- American Association for Cancer Research (AACR). (2021). Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. Cancer Research, 81(13_Supplement), 287-287.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Al-Hussain, S. A., & Ali, M. R. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(21), 5085.

- Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.

- Al-Suwaidan, I. A., et al. (2024). Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma. Letters in Drug Design & Discovery, 21(1), 1-13.

- de Oliveira, S. R., et al. (2017). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 7(10), 1546-1557.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Asian Publication Corporation. (n.d.).

- ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives | Request PDF.

- PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.

- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113322.

- Young, P. R., et al. (1996). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 271(44), 27236-27241.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.

- Baker, B. A., et al. (2015). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Medicinal Chemistry Letters, 6(12), 1165-1170.

- Mock, W. L., & Wang, L. (1999). Synergistic inhibition of carboxypeptidase A by zinc ion and imidazole.

- Zhang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 114008.

- ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors.

- Al-Salami, I. K., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789.

- Shelar, U. B. (2022). Review on Antimicrobial Activity of Imidazole. Journal of Chemical and Pharmaceutical Research, 14(3), 16-24.

- Asl, M. A., & Lotfi, M. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4994.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- A review: Imidazole synthesis and its biological activities. (n.d.).

- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024).

- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. (2021). The Journal of Organic Chemistry, 86(17), 11849-11854.

- H.M.S. Beagle. (n.d.). This compound, min 97%, 1 gram.

- BLDpharm. (n.d.). 2107936-87-6|Ethyl 5-bromo-1-ethyl-1H-imidazole-2-carboxylate.

- SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate.

- ChemUniverse. (n.d.). ETHYL 5-BROMO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE [Q09001].

- PubChem. (n.d.). Ethyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 3. scialert.net [scialert.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. scispace.com [scispace.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. mdpi.com [mdpi.com]

- 15. apec.org [apec.org]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. kosheeka.com [kosheeka.com]

- 23. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synergistic inhibition of carboxypeptidase A by zinc ion and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Ethyl 5-bromo-1H-imidazole-2-carboxylate in the Synthesis of Novel Protein Degraders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design and synthesis of these degraders rely on a versatile toolkit of chemical building blocks. This guide focuses on the strategic utility of Ethyl 5-bromo-1H-imidazole-2-carboxylate , a valuable heterocyclic scaffold, in the construction of potent and selective protein degraders. We will explore its chemical reactivity, detail synthetic pathways for its incorporation into PROTACs targeting various proteins of interest, and provide insights into the downstream biological evaluation of the resulting degrader molecules.

Introduction: The Rise of Targeted Protein Degradation and the Need for Versatile Scaffolds

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein turnover in eukaryotic cells. TPD leverages this endogenous pathway by employing small molecules that act as a bridge between a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The most well-established classes of protein degraders are PROTACs and molecular glues.

The modular nature of PROTACs, consisting of a POI-binding ligand ("warhead"), an E3 ligase-binding ligand ("degron"), and a connecting linker, allows for systematic optimization of their pharmacological properties. The choice of the core scaffolds for these components is critical in defining the final molecule's potency, selectivity, and drug-like properties. Imidazole-containing compounds have a rich history in medicinal chemistry, exhibiting a wide range of biological activities due to their ability to engage in various intermolecular interactions.[1][2][3]

This compound (Figure 1) presents itself as a particularly attractive building block for PROTAC synthesis. Its key features include:

-

A reactive bromide handle at the C5 position, which is amenable to a variety of cross-coupling reactions for linker attachment or further functionalization.

-

An ester group at the C2 position that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, another common strategy for linker conjugation.

-

The imidazole core itself, which can serve as a scaffold for interaction with either the POI or the E3 ligase, or as a central structural element of the linker.

Figure 1. Chemical structure of this compound.

This guide will provide a comprehensive overview of the synthetic strategies and practical considerations for leveraging this versatile building block in the development of next-generation protein degraders.

The Ubiquitin-Proteasome System and the Mechanism of PROTAC Action

To fully appreciate the role of building blocks like this compound, a foundational understanding of the PROTAC mechanism is essential.

As depicted in Figure 2, the PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.

Synthetic Strategies for Incorporating this compound into PROTACs

The strategic placement of the bromine atom and the ethyl ester group on the imidazole ring allows for multiple synthetic avenues to construct PROTACs. Below, we outline key synthetic transformations and provide representative protocols.

Functionalization at the C5 Position via Cross-Coupling Reactions

The C-Br bond at the 5-position of the imidazole ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are workhorses in medicinal chemistry for the formation of C-C and C-N bonds, respectively, and are ideal for attaching linkers or linker precursors.

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between the imidazole core and a linker bearing a boronic acid or boronate ester.

General Workflow for Suzuki-Miyaura Coupling:

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired linker-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired imidazole-linker conjugate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-95 |

| SPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80 | 80-98 |

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the direct attachment of an amine-containing linker to the imidazole core.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine-terminated linker (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq.), and a base such as Cs₂CO₃ (1.5 eq.) or NaOt-Bu (1.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired N-linked imidazole-linker product.

Functionalization at the C2 Position via Amide Bond Formation

The ethyl ester at the C2 position provides a convenient handle for derivatization following hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be coupled with an amine-functionalized linker or a warhead/degron moiety containing an amine.

Workflow for C2 Functionalization:

Exemplary Protocol for Hydrolysis and Amide Coupling:

-

Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an excess of LiOH (2-3 eq.) and stir at room temperature until the ester is fully consumed (monitored by LC-MS). Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude carboxylic acid, which is often used in the next step without further purification.

-

Amide Coupling: Dissolve the crude 5-bromo-1H-imidazole-2-carboxylic acid (1.0 eq.) and the desired amine-containing component (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a peptide coupling reagent such as HATU (1.1 eq.) or HOBt/EDC (1.1 eq. each), followed by a non-nucleophilic base like DIPEA (2.0 eq.). Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.

Case Study: Hypothetical Synthesis of a BRD4 Degrader

To illustrate the practical application of these synthetic strategies, let's consider a hypothetical synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The degrader will utilize a known VHL ligand as the degron.

Retrosynthetic Analysis:

The target PROTAC can be disconnected at the C5 position of the imidazole core, suggesting a Suzuki coupling to introduce the linker and VHL ligand portion. The BRD4 warhead can be envisioned as being attached to the imidazole N1 position.

Forward Synthesis:

-

N-Alkylation of the Imidazole: The imidazole nitrogen of this compound can be alkylated with a suitable electrophile to introduce the BRD4 warhead precursor.

-

Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling with a boronate ester-functionalized linker attached to the VHL ligand.

-

Final Deprotection/Modification: Any protecting groups on the warhead or degron are removed to yield the final PROTAC.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize for ternary complex formation and degradation efficacy.

Biological Evaluation of Imidazole-Based Degraders

Once synthesized, the novel protein degraders must undergo rigorous biological evaluation to assess their efficacy and selectivity.

Key Assays in the Evaluation Cascade:

-

Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays are used to determine the binding affinities of the PROTAC for both the POI and the E3 ligase.

-

Cellular Degradation Assays: Western blotting or in-cell ELISA are employed to quantify the reduction in the levels of the target protein in cultured cells upon treatment with the degrader. This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Selectivity Profiling: Proteomics-based approaches, such as Mass Spectrometry (MS), are used to assess the selectivity of the degrader across the entire proteome, ensuring that off-target degradation is minimized.

-

Functional Assays: Cell-based assays relevant to the function of the target protein (e.g., cell proliferation, apoptosis, or reporter gene assays) are performed to confirm that protein degradation translates into the desired biological effect.

Table 2: Hypothetical Biological Data for an Imidazole-Based BRD4 Degrader

| Compound ID | BRD4 Binding (K_d, nM) | VHL Binding (K_d, nM) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) | Cell Proliferation IC₅₀ (nM) |

| IM-PROTAC-01 | 25 | 150 | 10 | >95 | 15 |

| IM-PROTAC-02 | 30 | 145 | 5 | >95 | 8 |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel protein degraders. Its well-defined points of attachment and amenability to robust and high-yielding cross-coupling and amide bond formation reactions make it an ideal scaffold for the construction of PROTAC libraries. The continued exploration of imidazole-based scaffolds in TPD is expected to yield new degraders with improved pharmacological properties and the potential to address a wide range of human diseases. Future work in this area will likely focus on the development of novel imidazole-based E3 ligase ligands and the incorporation of this scaffold into other TPD modalities beyond PROTACs.

References

-

PubChem Compound Summary for CID 57358639, this compound. National Center for Biotechnology Information. ([Link])

-

Zhang, X., et al. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Journal of Medicinal Chemistry, 56(11), 4281-4303. ([Link])

-

Urbina, A., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). Expert Opinion on Therapeutic Patents, 35(3), 1-42. ([Link])

-

Verma, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. ([Link])

-

Popov, N., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Signal Transduction and Targeted Therapy, 10(1), 1-20. ([Link])

-

Hameed, A., et al. (2025). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 26(1), 123. ([Link])

-

Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1859. ([Link])

-

Sun, Y., et al. (2021). The Future of Medicinal Chemistry, PROTAC, and Undruggable Drug Targets. Journal of Medicinal Chemistry, 64(14), 9871-9873. ([Link])

- WO2019099868A2 - Degraders and degrons for targeted protein degrad

Sources

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Process for the preparation of imidazole compounds - Patent US-6844439-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Reactivity of the C5-Bromine Atom in Ethyl 5-bromo-1H-imidazole-2-carboxylate: A Technical Guide for Advanced Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Ethyl 5-bromo-1H-imidazole-2-carboxylate.

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] this compound emerges as a particularly valuable building block, offering a strategically placed bromine atom at the C5 position that serves as a versatile handle for molecular elaboration through modern cross-coupling chemistry. The presence of the electron-withdrawing carboxylate group at the C2 position and the acidic N-H proton profoundly influences the reactivity of the C5-Br bond, making a detailed understanding of its chemical behavior essential for its effective utilization in complex molecule synthesis.

This guide provides a comprehensive analysis of the reactivity of the bromine atom in this compound, focusing on its application in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, thereby equipping researchers with the knowledge to harness the full synthetic potential of this versatile reagent.

Synthesis of this compound

A robust synthesis of the title compound is crucial for its application. A common and effective route begins with the commercially available Ethyl 1H-imidazole-2-carboxylate. Direct bromination of this starting material, often employing a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent, can selectively install the bromine atom at the C4 and C5 positions. Subsequent selective de-bromination or careful control of stoichiometry can favor the formation of the 5-bromo isomer, although purification from the dibromo and other isomers is often necessary.

A plausible synthetic pathway involves the cyclization of appropriate precursors. For instance, the reaction of ethyl glyoxalate with an appropriate amidine in the presence of a brominating agent can construct the imidazole ring with the desired substitution pattern.

It is important to note that the unprotected N-H group can complicate both the synthesis and subsequent reactions, potentially leading to side products or influencing the electronic nature of the imidazole ring. In many cases, N-protection is employed to enhance solubility and ensure regiochemical control, though modern catalytic systems are increasingly capable of handling unprotected N-H heterocycles.[5]

The C5-Bromine Atom: A Gateway for C-C and C-N Bond Formation

The C5-Br bond in this compound is poised for participation in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position is expected to increase the electrophilicity of the imidazole ring, thereby facilitating the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is well-suited for the functionalization of this compound.[6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.